2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(4-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole moiety, a pyrazolopyridine core, and various substituents that contribute to its unique chemical properties
Preparation Methods
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(4-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the benzothiazole ring, followed by the construction of the pyrazolopyridine core. Key steps often involve cyclization reactions, nucleophilic substitutions, and functional group modifications. Industrial production methods would focus on optimizing yields, purity, and scalability, often employing catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzothiazole or pyrazolopyridine rings.
Cyclization: Intramolecular cyclization reactions can further modify the structure, potentially leading to new heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids or bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium, copper).
Scientific Research Applications
2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(4-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound can be used in studies investigating its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(4-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(1,3-BENZOTHIAZOL-2-YL)-4-METHYL-1-(4-METHYLBENZYL)-5-(3-MORPHOLINOPROPYL)-1H-PYRAZOLO[4,3-C]PYRIDINE-3,6(2H,5H)-DIONE include other benzothiazole derivatives and pyrazolopyridine compounds These compounds share structural similarities but may differ in their substituents and overall chemical properties
Some similar compounds include:
- 2-aminobenzothiazole
- 4,7-dithien-2-yl-2,1,3-benzothiadiazole
- Benzisothiazol-3(2H)-ones
Properties
Molecular Formula |
C29H31N5O3S |
---|---|
Molecular Weight |
529.7 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-methyl-1-[(4-methylphenyl)methyl]-5-(3-morpholin-4-ylpropyl)pyrazolo[4,3-c]pyridine-3,6-dione |
InChI |
InChI=1S/C29H31N5O3S/c1-20-8-10-22(11-9-20)19-33-24-18-26(35)32(13-5-12-31-14-16-37-17-15-31)21(2)27(24)28(36)34(33)29-30-23-6-3-4-7-25(23)38-29/h3-4,6-11,18H,5,12-17,19H2,1-2H3 |
InChI Key |
SDYDERKEOSPKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC(=O)N(C(=C3C(=O)N2C4=NC5=CC=CC=C5S4)C)CCCN6CCOCC6 |
Origin of Product |
United States |
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